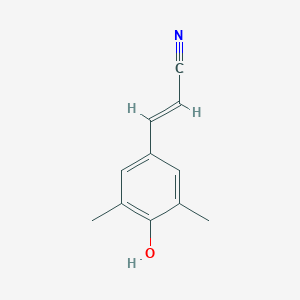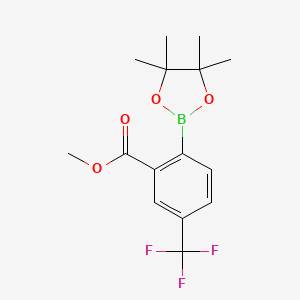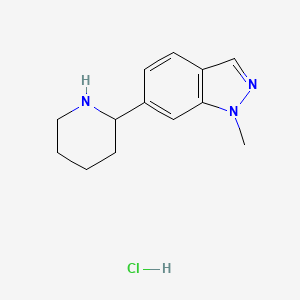
1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of 1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indazole core, followed by the introduction of the piperidinyl group and subsequent methylation. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Synthetic Route:
Formation of Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine as the nucleophile.
Methylation: The methyl group is introduced through alkylation reactions, typically using methyl iodide or methyl bromide.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
化学反应分析
1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the compound’s electronic properties and enhance its stability.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are commonly used to introduce different substituents onto the indazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides (e.g., methyl iodide) and nucleophiles (e.g., piperidine) are commonly employed.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indazole core.
科学研究应用
1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It can be incorporated into polymers and other materials to improve their properties, such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a valuable tool in biochemical research.
Cell Signaling: It can modulate cell signaling pathways, providing insights into cellular processes and potential therapeutic targets.
Medicine:
Drug Development: The compound’s unique structure makes it a promising candidate for drug development, particularly for targeting neurological disorders and cancer.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes.
Molecular Targets:
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.
Receptors: It can bind to receptors on the cell surface, triggering signaling cascades that influence cell behavior.
Pathways Involved:
Signal Transduction: The compound can modulate signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Metabolic Pathways: It can influence metabolic pathways, altering the production and utilization of cellular metabolites.
相似化合物的比较
1-methyl-1H-indazole: Lacks the piperidinyl group, resulting in different biological activities and applications.
6-(piperidin-2-yl)-1H-indazole: Lacks the methyl group, affecting its chemical properties and reactivity.
1-methyl-6-(piperidin-2-yl)-1H-indole: Similar structure but with an indole core instead of an indazole core, leading to different biological activities.
Uniqueness:
1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride’s unique combination of the indazole core, piperidinyl group, and methyl group contributes to its distinct chemical properties and potential applications. Its ability to modulate specific molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic development.
属性
IUPAC Name |
1-methyl-6-piperidin-2-ylindazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-16-13-8-10(5-6-11(13)9-15-16)12-4-2-3-7-14-12;/h5-6,8-9,12,14H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJWQTZUZHCTIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3CCCCN3)C=N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

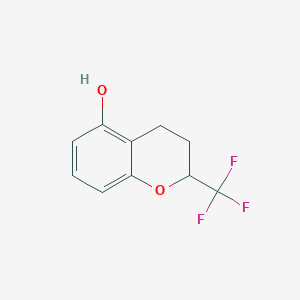
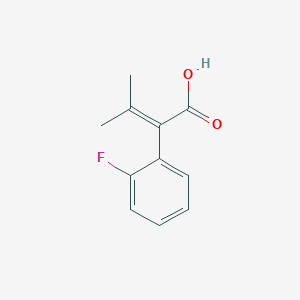
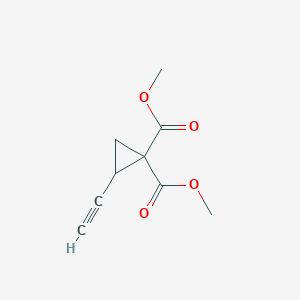
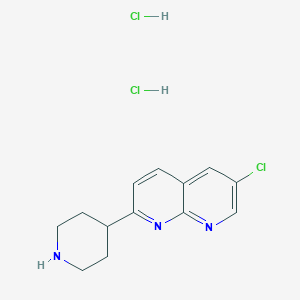
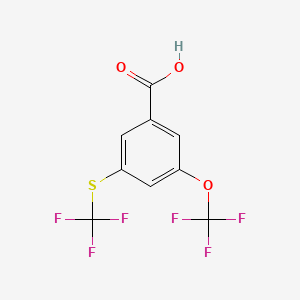
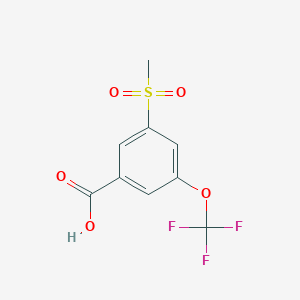
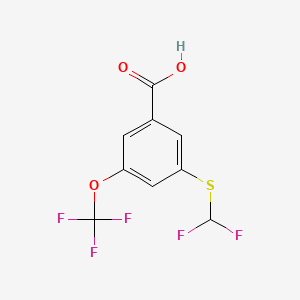
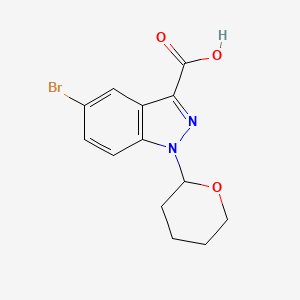
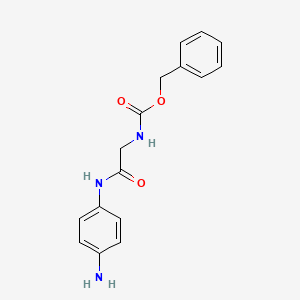
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate](/img/structure/B8116965.png)

